ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 671200-17-2
VCID: VC21410163
InChI: InChI=1S/C13H17N5O3S2/c1-4-21-11(20)9-6(2)7(3)23-10(9)15-8(19)5-22-13-16-12(14)17-18-13/h4-5H2,1-3H3,(H,15,19)(H3,14,16,17,18)
SMILES: CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N
Molecular Formula: C13H17N5O3S2
Molecular Weight: 355.4g/mol

ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

CAS No.: 671200-17-2

Cat. No.: VC21410163

Molecular Formula: C13H17N5O3S2

Molecular Weight: 355.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate - 671200-17-2

Specification

CAS No. 671200-17-2
Molecular Formula C13H17N5O3S2
Molecular Weight 355.4g/mol
IUPAC Name ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C13H17N5O3S2/c1-4-21-11(20)9-6(2)7(3)23-10(9)15-8(19)5-22-13-16-12(14)17-18-13/h4-5H2,1-3H3,(H,15,19)(H3,14,16,17,18)
Standard InChI Key NIMIVPKWELADKP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N

Introduction

Chemical Identity and Fundamental Properties

Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound characterized by a thiophene core structure with multiple functional groups attached. The compound contains several key moieties including a thiophene ring, an amino-triazole group, and an ethyl carboxylate group, all connected through sulfanyl and amide linkages. This distinctive molecular architecture contributes to its unique chemical and biological properties, potentially making it valuable for research applications.

Chemical Identification Data

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number671200-17-2
Molecular FormulaC13H17N5O3S2
Molecular Weight355.4 g/mol
IUPAC Nameethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Standard InChIInChI=1S/C13H17N5O3S2/c1-4-21-11(20)9-6(2)7(3)23-10(9)15-8(19)5-22-13-16-12(14)17-18-13/h4-5H2,1-3H3,(H,15,19)(H3,14,16,17,18)
Standard InChIKeyNIMIVPKWELADKP-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N
PubChem Compound ID1589744

The compound is typically available for research applications only, with restrictions against human or veterinary use, indicating its experimental status in scientific investigation rather than established therapeutic applications.

Structural Analysis and Chemical Properties

Molecular Structure Analysis

The molecular structure of ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate consists of several key components:

  • A 4,5-dimethylthiophene core structure, which provides aromaticity and serves as the central scaffold

  • An ethyl carboxylate group at the 3-position of the thiophene ring

  • An amino group at the 2-position of the thiophene ring that forms an amide linkage

  • A sulfanylacetyl linker that connects the thiophene moiety to a 1,2,4-triazole ring

  • A 5-amino-1H-1,2,4-triazol-3-yl group that likely contributes to hydrogen bonding capabilities

This complex arrangement of functional groups creates multiple sites for potential biological interactions, including hydrogen bond donation and acceptance, π-π stacking, and electrostatic interactions.

Physicochemical Properties

Based on its molecular structure and composition, the compound possesses the following predicted physicochemical properties:

PropertyDescription/Value
Physical AppearanceCrystalline solid (predicted based on similar compounds)
SolubilityLimited water solubility; likely soluble in organic solvents such as DMSO, ethanol, methanol, and chloroform
StabilityStable under standard laboratory conditions; sensitive to strong oxidizing agents
Reactive GroupsAmide, ester, amino, and sulfide functionalities
Hydrogen Bond DonorsMultiple N-H groups in the triazole and amide moieties
Hydrogen Bond AcceptorsCarbonyl, nitrogen, and sulfur atoms throughout the structure

The compound's heterocyclic structure and multiple functional groups suggest it may possess biological activity, particularly through interactions with protein binding sites via hydrogen bonding and other non-covalent interactions.

Synthesis and Preparation Methods

Optimization Considerations

Optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of complex heterocyclic compounds like ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate. Key considerations include:

  • Temperature control: Reactions involving triazole and thiophene chemistry often require careful temperature management to prevent side reactions

  • Solvent selection: Appropriate solvents that can dissolve the intermediates without promoting unwanted reactions are essential

  • Reaction time: Optimization to ensure complete conversion without degradation of sensitive functional groups

  • Purification techniques: Column chromatography, recrystallization, and other methods to achieve high purity of the final product

The synthesis of related compounds with triazole and thiophene moieties typically requires expertise in heterocyclic chemistry and careful attention to reaction conditions and purification methods.

CompoundStructural RelationshipNotable DifferencesPotential Implications
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylatePrecursor/fragmentLacks the triazole and acetyl linkerSimpler structure with fewer interaction points; MW: 199.27 g/mol
Ethyl 2-[(5,7-dimethyl-4-oxo-4H-1-benzopyran-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylateSimilar thiophene core with different substituentContains benzopyran instead of triazole; MW: 399.46 g/molDifferent biological target profile; more lipophilic (logP: 5.0237)
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateAnalog with different thiophene substitutionContains cyclohepta[b]thiophene instead of dimethylthiophene; MW: 395.5 g/molDifferent conformational properties; potentially different binding profile

This comparison reveals that the target compound occupies a unique chemical space between simpler thiophene precursors and more complex analogs, suggesting distinct biological activity potential worth exploring.

Research Challenges and Future Directions

Current Research Limitations

The scientific literature currently contains limited specific information on ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate, indicating several research challenges:

  • Synthesis optimization challenges due to the complex heterocyclic structure

  • Limited availability of structure-activity relationship data

  • Incomplete understanding of the compound's pharmacokinetic properties

  • Need for comprehensive biological screening to identify potential target activities

These limitations represent opportunities for future research to establish this compound's full potential in medicinal chemistry applications.

Promising Research Directions

Several research avenues could advance understanding of ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate:

  • Comprehensive biological screening against diverse targets including enzymes, receptors, and microorganisms

  • Structure optimization through systematic modification of key structural elements

  • Computational studies to predict binding modes with potential biological targets

  • Investigation of the compound's physicochemical properties and their impact on bioavailability

  • Development of improved synthetic routes to facilitate larger-scale preparation

These research directions could establish whether this compound offers advantages over existing molecules with similar structural features in specific therapeutic applications.

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